molecular formula C10H11NO2 B1609964 (6-methoxy-1H-indol-2-yl)methanol CAS No. 30464-85-8

(6-methoxy-1H-indol-2-yl)methanol

Cat. No.: B1609964
CAS No.: 30464-85-8
M. Wt: 177.2 g/mol
InChI Key: DOFZEVWRABHSQL-UHFFFAOYSA-N
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Description

(6-methoxy-1H-indol-2-yl)methanol (CAS 30464-85-8) is a chemical compound with the molecular formula C 10 H 11 NO 2 and a molecular weight of 177.20 g/mol . This indole derivative features a hydroxymethyl functional group at the 2-position of the indole ring system, making it a valuable building block in organic synthesis and medicinal chemistry research. The primary research value of this compound lies in its role as a versatile synthetic intermediate. The hydroxymethyl group can be readily functionalized, allowing researchers to synthesize a diverse array of more complex molecules. While specific biological data for this exact compound is limited in the public domain, indole derivatives, in general, are known to possess a wide spectrum of significant biological activities. Scientific reviews highlight that indole-based structures are frequently explored for their potential antiviral, anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . This compound serves as a crucial precursor in the synthesis of novel bioactive molecules, including those designed to target specific receptors or enzymes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to handle this and all chemicals with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-9-3-2-7-4-8(6-12)11-10(7)5-9/h2-5,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFZEVWRABHSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445657
Record name (6-methoxy-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30464-85-8
Record name (6-methoxy-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Methoxy 1h Indol 2 Yl Methanol and Its Structural Analogs

Overview of Classical and Contemporary Indole (B1671886) Synthesis Strategies

The synthesis of the indole nucleus is a well-established field in organic chemistry, with a variety of methods developed over more than a century. nih.gov These strategies are broadly categorized into classical and contemporary approaches.

Classical Indole Syntheses: These are foundational named reactions that form the bedrock of indole chemistry. Many of these methods remain in use due to their reliability and access to diverse starting materials. rsc.orgrsc.org Key examples include:

Fischer Indole Synthesis: This is perhaps the most famous and widely used method, involving the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. rsc.orgnih.gov

Reissert Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264), followed by reductive cyclization to form indole-2-carboxylic acid. rsc.orgrsc.org

Bischler-Möhlau Indole Synthesis: This involves the reaction of an α-halo-ketone with an excess of aniline (B41778). rsc.orgnih.gov

Leimgruber-Batcho Indole Synthesis: A versatile two-step method that begins with the formation of an enamine from an o-nitrotoluene, which is then reductively cyclized. mdpi.com

Bartoli Indole Synthesis: This involves the reaction of a nitroarene with a vinyl Grignard reagent. rsc.orgrsc.org

Madelung Synthesis: This method utilizes the intramolecular cyclization of an N-acylated-o-toluidine at high temperatures with a strong base. rsc.org

Contemporary Indole Syntheses: Modern organic synthesis has introduced a host of new methods, often leveraging transition-metal catalysis to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance. rsc.org These include:

Palladium-Catalyzed Syntheses: The Larock indole synthesis is a prominent example, involving the annulation of an alkyne with an o-iodoaniline. rsc.org Other palladium-catalyzed methods have been developed for C-N and C-C bond formation to construct the indole ring. nih.gov

Copper-Catalyzed Syntheses: Copper catalysts are frequently used for intramolecular cyclization reactions leading to the indole core. chim.it

C-H Activation/Functionalization: A rapidly developing area focuses on the direct functionalization of C-H bonds of anilines or related precursors to build the indole scaffold, offering a more atom-economical approach. indianchemicalsociety.com

Photocatalysis: Visible light-photocatalyzed reactions have emerged as a green and efficient way to synthesize complex indole structures under extremely mild conditions. rsc.org

These classical and modern strategies provide a rich toolbox for chemists to construct a wide array of substituted indoles, including the methoxy-substituted derivatives that are the focus of this article. chim.it

Targeted Synthesis of (6-Methoxy-1H-indol-2-yl)methanol

The specific synthesis of this compound can be efficiently achieved through the functionalization of a pre-formed indole ring, most commonly by reduction of a carbonyl group at the C2 position.

A primary and straightforward route to this compound involves the reduction of 6-methoxy-1H-indole-2-carboxylic acid or its corresponding esters. chim.it This precursor is commercially available or can be synthesized via established methods like the Reissert synthesis.

The reduction of the carboxylic acid or, more commonly, its methyl or ethyl ester, to the primary alcohol is typically accomplished using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as dioxane or tetrahydrofuran (B95107) (THF) is highly effective for this transformation. chim.it

The general reaction is as follows:

Esterification: 6-methoxy-1H-indole-2-carboxylic acid is first converted to its methyl or ethyl ester to improve solubility and reactivity.

Reduction: The resulting ester, methyl 6-methoxy-1H-indole-2-carboxylate, is then reduced with a hydride reagent like LiAlH₄ to yield this compound.

Table 1: Properties of the Key Precursor 6-Methoxy-1H-indole-2-carboxylic Acid
PropertyValueSource
IUPAC Name6-methoxy-1H-indole-2-carboxylic acid nih.govsigmaaldrich.com
CAS Number16732-73-3 nih.govsigmaaldrich.com
Molecular FormulaC₁₀H₉NO₃ nih.gov
Molecular Weight191.18 g/mol nih.gov
Physical FormSolid sigmaaldrich.com

This reduction pathway is a reliable and high-yielding method for accessing the target compound.

While reduction of the C2-carboxylic acid function is common, other pathways can be envisioned for the synthesis of this compound. An alternative strategy involves a "bottom-up" approach where the indole ring is constructed with the desired C2-substituent already in place or in a form that is easily converted.

One plausible alternative involves the Reissert indole synthesis starting from 4-methoxy-2-nitrotoluene. The reaction with diethyl oxalate followed by reductive cyclization using a reagent like zinc in acetic acid or catalytic hydrogenation would yield 6-methoxy-1H-indole-2-carboxylic acid, which then proceeds as described above.

Another potential route could involve:

Synthesis of 6-methoxy-1H-indole: This can be achieved through various methods, such as the Fischer indole synthesis from 4-methoxyphenylhydrazine.

Formylation at the C2 position: The indole ring can be formylated, although direct formylation often occurs at the C3 position. Selective C2-formylation can be challenging but may be achieved through protection/deprotection strategies or by using specific reagents that favor C2 substitution.

Reduction of the Aldehyde: The resulting 6-methoxy-1H-indole-2-carbaldehyde can then be reduced to the target alcohol using a milder reducing agent like sodium borohydride (B1222165) (NaBH₄).

Advanced Synthetic Techniques for Derivatization at the 2-Hydroxymethyl Position

The 2-hydroxymethyl group of this compound is a versatile functional handle for further molecular elaboration. The primary alcohol can undergo a variety of transformations to generate a library of structural analogs.

A key derivatization is the oxidation of the alcohol back to an aldehyde. This reaction can be performed selectively using mild oxidizing agents like manganese dioxide (MnO₂). chim.it The resulting 6-methoxy-1H-indole-2-carbaldehyde is a valuable intermediate for constructing more complex molecules through reactions like Wittig olefination, aldol (B89426) condensation, or reductive amination.

Other advanced derivatizations at the 2-hydroxymethyl position include:

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (e.g., using sodium hydride) can form various ethers, which may be of interest for structure-activity relationship studies.

Esterification: The alcohol can be acylated using acid chlorides or anhydrides to produce esters, another common class of derivatives.

Conversion to Halides: The hydroxyl group can be converted to a leaving group, such as a bromide or chloride, using reagents like PBr₃ or SOCl₂. The resulting 2-(halomethyl)indole is a potent electrophile for substitution reactions.

These derivatization techniques allow for the systematic modification of the 2-position side chain, enabling the exploration of its chemical and biological properties.

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

The fields of biocatalysis and chemoenzymatic synthesis offer powerful tools for producing complex molecules like indole derivatives with high selectivity and under mild, environmentally friendly conditions. kcl.ac.uk While a direct biocatalytic route to this compound is not prominently reported, existing research on related indole compounds demonstrates the high potential of these methods. nih.gov

A promising strategy involves multi-enzyme cascades. mdpi.com For instance, a chemoenzymatic approach could be designed as follows:

An engineered tryptophan synthase β-subunit could catalyze the reaction between 6-methoxyindole (B132359) and serine to produce 6-methoxy-L-tryptophan. nih.govmdpi.com

An L-amino acid oxidase (LAAO) could then convert the tryptophan derivative into the corresponding 6-methoxy-indole-3-pyruvic acid. nih.govmdpi.com

Although this specific cascade leads to C3-functionalized indoles, the principle highlights the modularity of enzymatic synthesis. By identifying or engineering enzymes with different regioselectivity, such as those that could act on indole-2-pyruvic acid analogues, biocatalytic routes to C2-functionalized indoles become feasible. Thiamine-diphosphate (ThDP)-dependent enzymes, for example, have shown considerable versatility in creating diverse indole-containing acyloins, which are precursors to other functionalized molecules. mdpi.comresearchgate.net These enzymatic methods are particularly valuable for producing chiral compounds with high enantiomeric excess.

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of indoles has increasingly benefited from the application of green chemistry principles, aiming to reduce environmental impact, improve safety, and increase efficiency. nih.gov Many of these sustainable practices can be directly applied to the synthesis of this compound and its derivatives.

Key green chemistry approaches in indole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol (B145695) is a major focus. researchgate.netopenmedicinalchemistryjournal.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. tandfonline.comtandfonline.com This technique has been successfully used in Fischer indole syntheses. chim.it

Catalyst-Free Reactions: Some syntheses of indole derivatives, such as the formation of bis(indolyl)methanes, can be achieved under solvent- and catalyst-free conditions, for example, by using visible light irradiation. openmedicinalchemistryjournal.combeilstein-journals.org

Photocatalysis: Using light as a traceless reagent to drive reactions at room temperature represents a highly sustainable and energy-efficient strategy. rsc.org

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which improves efficiency and reduces waste. researchgate.net

By integrating these principles—such as performing the reduction of methyl 6-methoxy-1H-indole-2-carboxylate using a more sustainable reducing agent or under solvent-free mechanochemical conditions—the synthesis of this compound can be made significantly more environmentally friendly. beilstein-journals.org

Solvent-Free and Aqueous-Medium Syntheses

The use of water as a reaction medium for organic synthesis offers significant environmental and economic advantages over conventional organic solvents. openmedicinalchemistryjournal.com It is non-flammable, non-toxic, and readily available. Syntheses in aqueous media or under solvent-free conditions are becoming central to the green preparation of indole derivatives. openmedicinalchemistryjournal.com

One prominent strategy involves the palladium-catalyzed coupling and cyclization of precursors in water. For instance, 2-substituted indoles can be efficiently synthesized via a Pd/C-catalyzed coupling-cyclization process in an aqueous medium. nih.gov This methodology has been successfully applied to a variety of indole derivatives, demonstrating the viability of water as a solvent for complex organic transformations. nih.gov The reaction typically involves the coupling of a substituted aniline with an acetylenic compound, followed by intramolecular cyclization to form the indole ring. nih.gov

Micellar catalysis in water represents another advanced aqueous-based approach. Using surfactants like TPGS-750-M, which forms nanomicelles in water, enables the solubilization of lipophilic organic reactants. mdpi.com This "nanoreactor" environment has been successfully employed for the synthesis of 2-substituted indoles from unprotected 2-alkynylanilines using palladium(II) acetate (B1210297) as the catalyst. mdpi.com

Furthermore, catalyst-free methods in aqueous media have been developed. The alkylation of indoles with β-nitrostyrenes, for example, can be carried out at elevated temperatures in water without any catalyst. researchgate.net The reaction rate is influenced by the electronic nature of the substituents, with electron-withdrawing groups on the nitrostyrene (B7858105) accelerating the process. researchgate.net

While direct synthesis of this compound in a single step from simple precursors via these methods is not extensively documented, the synthesis of its key precursors, such as 6-methoxyindole, has been achieved. A catalyst-free method for synthesizing 6-hydroxy indoles has been reported, which can then be methylated to yield 6-methoxyindole in good yield. acs.org The final step to obtain the target carbinol would involve the introduction of a hydroxymethyl group at the C-2 position. A common and relatively green method for this transformation is the reduction of the corresponding aldehyde, 6-methoxy-1H-indole-2-carbaldehyde. This reduction can be effectively carried out using reducing agents like sodium borohydride or potassium borohydride in an alcoholic solvent or an aqueous system. google.comnih.gov

The table below summarizes various aqueous-medium syntheses for indole derivatives, illustrating the conditions and yields achieved.

Indole ProductReactantsCatalyst/ConditionsSolventYield (%)Reference
2,5-Disubstituted IndolesSubstituted 2-Iodoanilides and Terminal Alkynes10% Pd/C, PPh₃, CuI, 2-Aminoethanol, 80°CWater62-85 nih.gov
2-Substituted Indoleso-AlkynylanilinesPd(OAc)₂3% TPGS-750-M in WaterVariable mdpi.com
Bis(indolyl)methanesIndoles and Carbonyl CompoundsCu(3,4-tmtppa)₄Water70-98 researchgate.net
3-Substituted IndolesIndole, Aldehydes, Active Methylene (B1212753) CompoundsCu(PPh₃)ClWater68-93 openmedicinalchemistryjournal.com
6-Hydroxy IndolesCarboxymethyl Cyclohexadienones and AminesCatalyst-Free, 100°CAcetonitrile66-82 acs.org

Catalyst Development for Environmentally Benign Processes

The development of efficient and reusable catalysts is a cornerstone of green chemistry, aiming to reduce waste and energy consumption. For the synthesis of this compound and its analogs, catalyst innovation focuses on transition-metal systems that are active in aqueous or solvent-free conditions, as well as metal-free alternatives.

Palladium-based catalysts are particularly noteworthy for their effectiveness in indole synthesis. mdpi.com Heterogeneous catalysts like palladium on carbon (Pd/C) are advantageous as they can be easily recovered and reused, minimizing metal contamination in the final product. nih.gov The Pd/C-Cu system has proven effective for the synthesis of 2,5-disubstituted indoles in water, showcasing a practical and sustainable approach. nih.gov Homogeneous palladium catalysts, such as palladium(II) acetate (Pd(OAc)₂), have also been adapted for aqueous conditions, particularly within micellar systems that facilitate the reaction of water-insoluble substrates. mdpi.com

Copper catalysts, being more abundant and less toxic than palladium, represent a more economical and environmentally friendly option. mdpi.com Copper(I) salts, for example, can catalyze C-N coupling reactions, a key step in many indole syntheses. mdpi.com The use of Cu(PPh₃)Cl in water for the multi-component synthesis of 3-substituted indoles highlights the potential of copper catalysis in green methodologies. openmedicinalchemistryjournal.com

Beyond palladium and copper, other transition metals have been explored for indole synthesis. mdpi.com However, a significant trend in green catalyst development is the move towards metal-free systems. Ammonium iodide (NH₄I), for instance, has been shown to promote an efficient indole-to-carbazole synthesis under metal-free conditions, demonstrating the potential for simple, inexpensive salts to catalyze complex annulations. organic-chemistry.org For the synthesis of indole-2-carboxylates, a precursor to indole-2-carbinols, ionic liquids like 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH) have been used as both the catalyst and the reaction medium under microwave irradiation, offering high yields and short reaction times. researchgate.net

The table below details various catalytic systems developed for the environmentally benign synthesis of indole derivatives.

CatalystReaction TypeKey FeaturesReference
Palladium on Carbon (Pd/C)Coupling-CyclizationHeterogeneous, reusable, effective in water. nih.gov
Palladium(II) Acetate (Pd(OAc)₂)Cyclization of o-alkynyl-anilinesEffective in aqueous micellar media. mdpi.com
Copper(I) Chloride-Triphenylphosphine (Cu(PPh₃)Cl)Multi-component synthesisEconomical, low toxicity, effective in water. openmedicinalchemistryjournal.com
Zirconium tetrakis(dodecylsulfate) (Zr(DS)₄)Synthesis of bis- and trisindolyl methanesEfficient Lewis acid surfactant catalyst in aqueous medium. researchgate.net
Ammonium Iodide (NH₄I)Indole-to-Carbazole AnnulationMetal-free, high regioselectivity. organic-chemistry.org
1-methyl-3-butylimidazolium hydroxide ([bmim]OH)Condensation for Indole-2-carboxylate synthesisIonic liquid acting as catalyst and medium, microwave-assisted. researchgate.net

Chemical Reactivity and Derivatization Strategies of 6 Methoxy 1h Indol 2 Yl Methanol

Functionalization at the Indole (B1671886) Nitrogen (N1) for Analogs

The nitrogen atom (N1) of the indole ring is a common site for functionalization, offering a straightforward method to introduce a wide variety of substituents and modulate the compound's physicochemical properties. The N-H bond is weakly acidic and can be deprotonated with a suitable base to form an indolide anion, which then acts as a nucleophile.

Standard N-alkylation reactions can be performed using alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) or other alkylating agents in the presence of a base like sodium hydride (NaH) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). beilstein-journals.orgnih.gov For instance, the N-alkylation of various indoles has been shown to proceed efficiently under these conditions. nih.gov It is often advantageous to protect the C2-hydroxymethyl group as a silyl (B83357) ether (e.g., TBDMS) or another suitable protecting group prior to N-alkylation to prevent side reactions.

In addition to alkylation, the indole nitrogen can undergo acylation with acyl chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, to introduce amide and sulfonamide functionalities, respectively. These reactions typically proceed under basic conditions and provide access to a broad range of analogs with altered electronic and steric properties. A study on 1-(2-alkanamidoethyl)-6-methoxyindole derivatives highlighted the synthesis of N1-functionalized indoles as potent melatonin (B1676174) analogues. nih.gov

Table 1: Representative N1-Functionalization Reactions

Reaction TypeReagents & ConditionsProduct Functional GroupNotes
N-AlkylationAlkyl halide (R-X), NaH, THF/DMFN-Alkyl (N-R)Protection of C2-OH may be required.
N-AcylationAcyl chloride (RCOCl), Pyridine or Et3NN-Acyl (N-COR)Introduces an amide linkage.
N-SulfonylationSulfonyl chloride (RSO2Cl), Pyridine or Et3NN-Sulfonyl (N-SO2R)Forms a sulfonamide.
Mitsunobu ReactionAlcohol (R-OH), PPh3, DIAD/DEADN-Alkyl (N-R)Can provide access to sterically hindered products. beilstein-journals.org

Transformations of the 2-Hydroxymethyl Group

The primary alcohol at the C2 position is a key functional handle for a variety of chemical transformations. These modifications can alter the compound's polarity, hydrogen bonding capacity, and ability to interact with biological targets.

Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde or a carboxylic acid. Mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) are suitable for the preparation of the corresponding aldehyde, 6-methoxy-1H-indole-2-carbaldehyde, which is a known compound. sigmaaldrich.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), can achieve complete oxidation to the carboxylic acid, 6-methoxy-1H-indole-2-carboxylic acid.

Conversion to Halides and Other Leaving Groups: The hydroxyl group can be converted into a better leaving group, such as a halide (e.g., using PBr₃ or SOCl₂) or a sulfonate ester (e.g., tosyl chloride or mesyl chloride). These intermediates are valuable precursors for nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities, including amines, azides, thiols, and cyanides.

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a base like NaH followed by reaction with an alkyl halide, can be used to form various ethers. This modification can be used to tune lipophilicity and steric bulk.

Table 2: Key Transformations of the 2-Hydroxymethyl Group

TransformationTypical ReagentsProduct
Oxidation to AldehydeMnO₂, DMP, PCC6-methoxy-1H-indole-2-carbaldehyde
Oxidation to Carboxylic AcidKMnO₄, Jones Reagent6-methoxy-1H-indole-2-carboxylic acid
Conversion to BromidePBr₃, CBr₄/PPh₃2-(bromomethyl)-6-methoxy-1H-indole
Ether FormationNaH, Alkyl Halide (R-X)2-(alkoxymethyl)-6-methoxy-1H-indole

Electrophilic Aromatic Substitution Patterns on the 6-Methoxyindole (B132359) Ring System

The indole ring is an electron-rich aromatic system susceptible to electrophilic attack. The presence of the methoxy (B1213986) group at the C6 position, an electron-donating group, further activates the ring towards electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the combined directing effects of the indole nucleus and the methoxy substituent.

The indole system itself preferentially directs electrophiles to the C3 position. The 6-methoxy group, being an ortho-, para-director, activates the C5 and C7 positions. Therefore, electrophilic substitution on (6-methoxy-1H-indol-2-yl)methanol is expected to occur primarily at the C3, C5, and C7 positions. The relative reactivity of these sites can be influenced by the specific electrophile and the reaction conditions. For instance, enzymatic halogenation has been shown to be an effective method for the selective bromination of electron-rich indoles. nih.govfrontiersin.org

Common electrophilic substitution reactions include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms, which are useful handles for further functionalization via cross-coupling reactions.

Nitration: Reaction with nitric acid in the presence of a strong acid can introduce a nitro group.

Friedel-Crafts Acylation/Alkylation: Lewis acid-catalyzed reaction with acyl chlorides or alkyl halides can introduce acyl or alkyl groups, although these reactions can sometimes be complicated by side reactions with the indole nucleus.

Table 3: Predicted Regioselectivity of Electrophilic Substitution

ReactionElectrophilePredicted Major Substitution Positions
BrominationBr⁺ (from NBS)C3, C5, C7
NitrationNO₂⁺ (from HNO₃/H₂SO₄)C3, C5, C7
AcylationRCO⁺ (from RCOCl/AlCl₃)C3, C5, C7

Cross-Coupling Reactions for the Construction of Complex Structures

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simpler precursors. nih.gov To utilize this compound in these reactions, it must first be converted into a suitable coupling partner, typically an organohalide or triflate.

Following electrophilic halogenation (e.g., at C3, C5, or C7), the resulting halo-indole derivative can participate in a variety of cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction of the halo-indole with a boronic acid or ester in the presence of a palladium catalyst and a base is a versatile method for forming new C-C bonds to aryl, heteroaryl, or vinyl groups. organic-chemistry.orgyoutube.com The reactivity of different halogenated positions can be selectively controlled. nih.govresearchgate.net

Heck Reaction: This reaction couples the halo-indole with an alkene to form a new substituted alkene, providing a route to extend side chains or build more complex structures. rsc.orgrsc.org Both direct C-H alkenylation and coupling with halo-indoles are possible strategies. nih.govacs.org

Sonogashira Coupling: This involves the coupling of a halo-indole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to synthesize alkynyl-indoles.

Stille Coupling: This reaction uses an organotin reagent as the coupling partner with the halo-indole.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the halo-indole with various amines.

These reactions provide a modular approach to extensively diversify the 6-methoxyindole scaffold, attaching a wide range of substituents to the aromatic core.

Table 4: Application of Cross-Coupling Reactions

Reaction NameIndole SubstrateCoupling PartnerBond Formed
Suzuki-MiyauraHalo-indole (e.g., C3-Br)R-B(OH)₂C-C (Aryl/Vinyl)
HeckHalo-indole (e.g., C5-I)AlkeneC-C (Alkenyl)
SonogashiraHalo-indole (e.g., C7-I)Terminal AlkyneC-C (Alkynyl)
Buchwald-HartwigHalo-indole (e.g., C5-Br)Amine (R₂NH)C-N

Rational Design and Synthesis of Bioisosteres and Conformationally Constrained Analogs

In drug discovery, modifying a lead compound through bioisosteric replacement or by introducing conformational constraints are key strategies to improve potency, selectivity, and pharmacokinetic properties. wikipedia.orgnih.gov

Bioisosteres: A bioisostere is a substituent or group with similar physical or chemical properties that can produce broadly similar biological effects. wikipedia.org The 6-methoxy-1H-indole core of the title compound can be replaced with other heterocyclic systems to probe the structure-activity relationship and optimize drug-like properties. Common bioisosteres for the indole ring include:

Azaindoles: Replacing one of the benzene (B151609) carbons with a nitrogen atom.

Indazoles: Rearranging the pyrrole (B145914) ring atoms to form a pyrazole (B372694) fused to the benzene ring. beilstein-journals.org

Benzofurans and Benzothiophenes: Replacing the indole nitrogen with an oxygen or sulfur atom, respectively.

These replacements can alter hydrogen bonding capabilities, pKa, and metabolic stability. Similarly, the 6-methoxy group can be replaced by other small, electron-donating groups like a methyl or hydroxyl group, or by a fluorine atom to block metabolic oxidation. cambridgemedchemconsulting.com The development of PI3Kδ inhibitors has successfully utilized bioisosteric replacements for indole scaffolds. researchgate.net

Conformationally Constrained Analogs: Restricting the flexibility of a molecule can lock it into a bioactive conformation, leading to increased potency and selectivity. For this compound, conformational constraints can be introduced by forming new rings. For example:

Cyclization between N1 and C2: The 2-hydroxymethyl group could be linked to the indole nitrogen via a methylene (B1212753) or other short linker, forming a fused ring system.

Cyclization between C2 and C3: An intramolecular reaction, such as a Friedel-Crafts type cyclization from a derivatized 2-hydroxymethyl group onto the C3 position, could form a five- or six-membered ring fused to the pyrrole ring.

Diels-Alder Cycloadditions: As demonstrated in the synthesis of tetrahydrocarbazole derivatives, treating a 2-vinylindole (accessible from the 2-hydroxymethyl group) with a dienophile can create rigid, polycyclic structures that are constrained analogs of tryptophan. nih.govresearchgate.net

These strategies provide rational approaches to modify the parent compound, leading to the discovery of new analogs with potentially improved biological profiles.

Table of Mentioned Chemical Compounds

Compound NameSynonym / Class
This compoundTitle Compound
Sodium HydrideBase
TetrahydrofuranSolvent
DimethylformamideSolvent
IodomethaneAlkylating Agent
Benzyl bromideAlkylating Agent
Acyl ChlorideAcylating Agent
Sulfonyl ChlorideSulfonylating Agent
6-methoxy-1H-indole-2-carbaldehydeAldehyde
6-methoxy-1H-indole-2-carboxylic acidCarboxylic Acid
Manganese dioxideOxidizing Agent
Dess-Martin periodinaneOxidizing Agent
Potassium permanganateOxidizing Agent
N-bromosuccinimideBrominating Agent
N-chlorosuccinimideChlorinating Agent
Nitric acidNitrating Agent
Boronic acidSuzuki Coupling Partner
AlkeneHeck Coupling Partner
Terminal AlkyneSonogashira Coupling Partner
Organotin reagentStille Coupling Partner
AmineBuchwald-Hartwig Coupling Partner
AzaindoleIndole Bioisostere
IndazoleIndole Bioisostere
BenzofuranIndole Bioisostere
BenzothiopheneIndole Bioisostere
TetrahydrocarbazoleConstrained Analog

Mechanistic Investigations of Biological Interactions for 6 Methoxy 1h Indol 2 Yl Methanol and Its Derivatives

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound. mdpi.com By systematically modifying the chemical structure of (6-methoxy-1H-indol-2-yl)methanol, researchers can identify the key molecular features responsible for its interactions with biological targets. mdpi.comnih.gov

The position of the methoxy (B1213986) group on the indole (B1671886) ring significantly influences the biological activity of these compounds. The methoxy group, being an electron-donating group, can enhance the reactivity of the indole nucleus. chim.it Its placement at the C-6 position, as in this compound, has been shown to be favorable for certain biological activities.

For instance, studies on various methoxy-substituted indole derivatives have revealed that the position of the methoxy group can affect their anticancer and anti-inflammatory properties. mdpi.comnih.gov The presence of a methoxy group at the 6-position in some indole derivatives has demonstrated cytotoxic efficiency at the nanomolar concentration level. chim.it Research on different conformers of 4-, 5-, and 6-methoxyindole (B132359) has shown that the position of the methoxy group can introduce certain electronic state characteristics, which may influence their photochemical and biological behavior. researchgate.net

The influence of the methoxy group's position on the biological activity of indole derivatives is a critical aspect of SAR studies. The following table summarizes findings from various studies on the effect of methoxy group positioning.

Compound ClassMethoxy PositionObserved Biological EffectReference
Indole Derivatives5-positionFavorable for tyrosine kinase inhibition. mdpi.com
Indole Derivatives6-positionDemonstrated cytotoxic efficiency at nanomolar concentrations. chim.it
Indole Derivatives7-positionShowed comparable cytotoxicity to lead compounds in tubulin assembly inhibition. nih.gov
4-, 5-, and 6-Methoxyindole4-, 5-, and 6-positionsIntroduces 1La state character, influencing electronic properties. researchgate.net

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are often chiral themselves. researchgate.net While specific stereochemical studies on this compound are not extensively reported, the general principles of stereochemistry in drug action are applicable. The spatial arrangement of atoms in a molecule can determine its binding affinity and efficacy.

For many biologically active indole derivatives, the chirality at a specific carbon atom is crucial for their pharmacological activity. researchgate.net The separation of enantiomers and their individual testing often reveals that one enantiomer is significantly more active than the other. This highlights the importance of three-dimensional structure in molecular recognition at the active site of a receptor or enzyme. The development of catalytic and efficient methods to access a diverse range of chiral N-alkylated indoles is an active area of research. researchgate.net

Identification and Characterization of Molecular Targets

Identifying the specific molecular targets of this compound and its derivatives is key to understanding their mechanism of action. researchgate.netchula.ac.th These compounds have been investigated for their effects on various enzymes, receptors, and other proteins. nih.govchim.itnih.govnih.govresearchgate.netchula.ac.thnih.gov

Indole derivatives are known to interact with a wide range of enzymes, acting as either inhibitors or activators. researchgate.netchula.ac.th

Cyclooxygenase (COX): Some indole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. nih.govnih.gov Specifically, certain 2-aryl-3-arylcarbonylindole derivatives have shown potent inhibitory activity against COX-2. nih.gov The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects. nih.gov

Penicillin-Binding Proteins (PBPs): The bacterial cell wall is a critical target for antibiotics. Penicillin-binding proteins (PBPs) are enzymes essential for the synthesis of peptidoglycan, a major component of the bacterial cell wall. nih.govmdpi.com While direct studies on this compound are limited, the indole scaffold is a component of some compounds designed to target PBPs. The inhibition of PBP2a is a key mechanism for overcoming methicillin-resistance in Staphylococcus aureus (MRSA). mdpi.com The synergistic effect of some beta-lactam antibiotics with compounds that inhibit PBP2 suggests a potential area of investigation for indole derivatives. nih.gov

DNA Gyrase: DNA gyrase is a topoisomerase enzyme that is essential for bacterial DNA replication, and its inhibition can lead to bacterial cell death. While specific data for this compound is not available, the broader class of indole derivatives has been explored for antibacterial activity, which can sometimes be attributed to the inhibition of DNA synthesis. researchgate.net

CDK9 (Cyclin-Dependent Kinase 9): The search for novel anticancer agents has led to the investigation of indole derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. No specific studies linking this compound to CDK9 inhibition were found in the provided search results.

Acetylcholinesterase (AChE): Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease. nih.gov Methanol (B129727) extracts of some plants containing indole alkaloids have shown acetylcholinesterase inhibitory activity. nih.gov

The following table summarizes the enzymatic targets of various indole derivatives.

Enzyme TargetIndole Derivative ClassType of InteractionPotential Therapeutic ApplicationReference
Cyclooxygenase-2 (COX-2)2-Aryl-3-arylcarbonylindolesInhibitionAnti-inflammatory nih.govnih.gov
Penicillin-Binding Protein 2a (PBP2a)General indole-containing compoundsInhibitionAntibacterial (MRSA) mdpi.com
DNA GyraseGeneral indole derivativesInhibitionAntibacterial researchgate.net
Acetylcholinesterase (AChE)Plant-derived indole alkaloidsInhibitionNeurodegenerative diseases nih.gov

Indole derivatives have been shown to bind to and modulate the activity of various receptors. For instance, some indole derivatives act as ligands for the 5-HT4 receptor. openmedicinalchemistryjournal.com The aryl hydrocarbon receptor (AhR) is another target, with indole derivatives produced by gut microbiota activating AhR signaling to promote anti-inflammatory cytokine production. frontiersin.org

Protein-protein interactions (PPIs) are involved in a vast number of cellular processes, making them attractive but challenging drug targets. nih.govtargetmol.com The discovery of small molecules that can inhibit these interactions is a growing area of research. rsc.org While specific studies on this compound as a PPI inhibitor were not found, the indole scaffold is present in molecules designed to interfere with PPIs. For example, some indole derivatives have been developed as inhibitors of the interaction between p53 and hDM2, which is relevant in cancer therapy.

Cellular Pathway Modulation Studies (in in vitro and in vivo non-human models)

The biological activities of this compound and its derivatives are underpinned by their ability to modulate a variety of cellular pathways. Research in non-human in vitro and in vivo models has begun to elucidate the intricate mechanisms through which these compounds exert their effects, ranging from the perturbation of fundamental cellular processes like cell division and programmed cell death to the regulation of inflammatory and oxidative stress responses.

Mechanisms of Cell Cycle Perturbation and Programmed Cell Death Induction

Indole derivatives are recognized for their potential to interfere with the cell cycle and induce apoptosis, a form of programmed cell death. mdpi.comepa.gov While direct studies on this compound are limited, the broader family of indole compounds, including indole-3-carbinol (B1674136) (I3C), has been shown to arrest cells in the G1/S phase of the cell cycle. This is achieved by downregulating key proteins that drive cell cycle progression, such as cyclin D1, cyclin E, and cyclin-dependent kinases (CDK) 2, 4, and 6, while upregulating cell cycle inhibitors like p15, p21, and p27. epa.gov

The induction of apoptosis by indole compounds is a multifaceted process. unil.ch It involves the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin, and the upregulation of pro-apoptotic proteins such as Bax. epa.gov This shift in the balance of pro- and anti-apoptotic factors leads to the release of cytochrome C from the mitochondria and the subsequent activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. epa.gov For instance, 6-methoxydihydrosanguinarine, a benzophenanthridine alkaloid, induces apoptosis in HT29 colon carcinoma cells by activating caspases-3, -8, and -9, and increasing the expression of p53 and Bax. nih.gov Similarly, certain organoarsenic compounds have been shown to induce apoptosis through the mitochondrial pathway, independent of Bcl-2 and caspase-3 expression levels, and can even overcome multidrug resistance in cancer cells. mdpi.com

Furthermore, some indole derivatives can sensitize cancer cells to other apoptosis-inducing agents. For example, I3C can enhance the effects of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) by inducing the expression of its death receptors. epa.gov

Regulation of Non-Apoptotic Cell Death Pathways (e.g., Methuosis)

Beyond apoptosis, certain indole derivatives have been identified as inducers of methuosis, a distinct form of non-apoptotic cell death characterized by extensive cytoplasmic vacuolization. nih.govnih.gov This process is of particular interest for its potential to eliminate cancer cells that have developed resistance to apoptosis. nih.govnih.gov

A key inducer of methuosis is the indole-based chalcone, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP). nih.govnih.gov This compound and its derivatives trigger the accumulation of large, fluid-filled vacuoles derived from macropinosomes and endosomes, ultimately leading to a loss of plasma membrane integrity and cell death. nih.govnih.gov This process is considered caspase-independent. nih.gov

The mechanism of methuosis induction by these compounds is linked to the modulation of signaling pathways such as the MAPK/JNK pathway. mdpi.com Studies have shown that the structure of the indole derivative is critical for its activity. For example, increasing the size of the substituent at the 2-indolyl position of MOMIPP can reduce its cytotoxic activity without preventing vacuolization, suggesting a complex relationship between these two events. nih.govnih.gov Interestingly, certain substitutions at the 2-indolyl position can switch the mode of cytotoxicity from methuosis to microtubule disruption. nih.govnih.gov

Other indole derivatives, such as 5-iodoindole, have been found to induce methuosis in nematode embryonic cells, suggesting that this cell death pathway may be conserved across different organisms. nih.gov

Microtubule Dynamics and Cellular Cytoskeleton Disruption

Microtubules, essential components of the cellular cytoskeleton, are crucial for cell division, motility, and intracellular transport. nih.gov Their dynamic nature, characterized by continuous polymerization and depolymerization, makes them a prime target for anticancer agents. nih.govnih.gov Several indole derivatives, acting as microtubule-targeting agents, disrupt these dynamics, leading to cell cycle arrest and apoptosis. nih.govnih.gov

These agents are broadly classified into two groups: microtubule-destabilizing agents, which inhibit polymerization, and microtubule-stabilizing agents, which prevent disassembly. nih.gov Indole compounds like vinca (B1221190) alkaloids (e.g., vinblastine (B1199706) and vincristine) are well-known microtubule destabilizers. nih.gov

More recently, novel synthetic indole derivatives have been developed with potent microtubule-disrupting activity. For example, 2-phenylindole (B188600) derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been shown to strongly inhibit tubulin polymerization. nih.gov The substitution pattern on the indole ring is crucial for this activity, with methoxy groups at specific positions enhancing the interaction with tubulin. nih.gov Computational modeling suggests that these compounds bind to the colchicine (B1669291) site on tubulin. nih.gov

Furthermore, some indolyl-pyridinyl-propenones, initially identified as methuosis inducers, can be chemically modified to switch their cytotoxic mechanism to microtubule disruption, often with a significant increase in potency. nih.gov This highlights the versatility of the indole scaffold in designing compounds with different mechanisms of action. The disruption of the cytoskeleton is a key event in methuosis, and preventing this disruption can reverse the cell death process. nih.gov

Compound ClassMechanism of ActionCellular Effect
Vinca AlkaloidsMicrotubule DestabilizationInhibition of tubulin polymerization, mitotic arrest
2-PhenylindolesTubulin Polymerization InhibitionCell cycle arrest (G2/M phase), apoptosis
Indolyl-Pyridinyl-PropenonesMicrotubule Disruption (specific derivatives)Increased potency, switch from methuosis

Modulation of Oxidative Stress Pathways and Antioxidant Activity

Indole-3-carbinol (I3C) and its derivatives have demonstrated the ability to modulate oxidative stress pathways and exhibit antioxidant activity. nih.govmdpi.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is implicated in a range of diseases. mdpi.com

The neuroprotective effects of I3C and its metabolite, diindolylmethane (DIM), are partly attributed to their antioxidant properties. mdpi.com They can activate the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway, which is a primary cellular defense mechanism against oxidative stress. mdpi.com This activation leads to the production of antioxidant enzymes. mdpi.com

Furthermore, some indole derivatives can directly scavenge free radicals. However, the relationship between indole compounds and oxidative stress can be complex. In some contexts, certain indole derivatives can induce the generation of ROS, which can contribute to their anticancer effects by promoting apoptosis. For example, the antitumor activity of I3C in certain breast cancer cells is mediated in part through ROS-induced upregulation of pro-apoptotic proteins. researchgate.net

Methanol extracts of certain plants containing indole-related compounds have also been shown to possess antioxidant properties by increasing the activities of antioxidant enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase. nih.gov

Anti-Inflammatory Signaling Pathway Interference (e.g., NF-κB, STAT-3, IL-1, COX-2, iNOS, TNF-α)

Chronic inflammation is a key factor in the development and progression of many diseases. Indole derivatives have been shown to interfere with major anti-inflammatory signaling pathways. acs.org

A central mediator of inflammation is the transcription factor nuclear factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes, including cytokines like interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). acs.orgmdpi.com

Studies have shown that certain indole-cyclohexene derivatives can significantly reduce the expression of IL-1β, IL-6, IL-18, TNF-α, iNOS, and NF-κB in lipopolysaccharide (LPS)-stimulated cells, indicating potent anti-inflammatory and immunomodulatory effects. acs.org Methanol extracts of plants rich in indole-like compounds have also demonstrated the ability to suppress the NF-κB pathway by inhibiting the activation of upstream signaling molecules. mdpi.com

The anti-inflammatory effects of these compounds are often linked to their antioxidant properties. For instance, some plant extracts can upregulate the expression of heme oxygenase-1 (HO-1), which in turn inhibits NF-κB activity. mdpi.comresearchgate.net

The table below summarizes the effects of certain indole derivatives on key inflammatory mediators.

Inflammatory MediatorEffect of Indole DerivativesReference
NF-κBInhibition of activation and expression acs.orgmdpi.com
IL-1βReduced expression acs.org
IL-6Reduced expression acs.org
TNF-αReduced expression acs.orgmdpi.com
COX-2Reduced expression mdpi.com
iNOSReduced expression acs.org

Investigation of Gene Expression and Epigenetic Regulation

The biological effects of this compound and its derivatives are ultimately rooted in their ability to alter gene expression. nih.gov This can occur through direct interaction with transcription factors or through epigenetic modifications that change the accessibility of DNA to the transcriptional machinery. mdpi.comnih.gov

Indole compounds have been shown to influence the expression of a wide array of genes involved in the cellular processes discussed above, such as cell cycle control, apoptosis, and inflammation. mdpi.comepa.govnih.gov For example, I3C is known to downregulate the expression of genes encoding anti-apoptotic proteins and upregulate those encoding pro-apoptotic proteins. epa.gov

Epigenetic regulation is an emerging area of investigation for indole derivatives. Lysine-specific demethylase 1 (LSD1) is an epigenetic regulator that plays a critical role in gene expression and is a promising target in cancer therapy. nih.gov Novel indole derivatives have been synthesized that act as potent inhibitors of LSD1, leading to the restoration of normal gene expression patterns and significant antiproliferative effects in cancer cells. nih.gov

Furthermore, studies on interspecific hybrids have shown that cis-regulatory variation is a significant source of divergence in gene expression between species, and indole acetic acid derivatives can be affected by these regulatory changes. frontiersin.org This highlights the complex interplay between genetic and environmental factors in shaping the transcriptional response to indole compounds. The development of whole-cell biosensors based on inducible gene expression systems is a promising tool for studying indole metabolism and its regulation at the genetic level. nih.gov

Mechanistic Antimicrobial Studies (e.g., antibacterial, antifungal, antiparasitic activity against specific strains)

The indole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities. The investigation into the antimicrobial properties of derivatives of this compound has revealed significant potential against various pathogens, including bacteria, fungi, and parasites. Mechanistic studies have begun to unravel the ways in which these compounds exert their effects, often pointing towards interactions with cellular membranes and key enzymes.

Antibacterial Activity

Derivatives of the indole core structure have been a focal point in the development of new antibacterial agents, particularly in the face of rising antimicrobial resistance. Research has shown that modifications to the indole ring system can yield compounds with potent activity against both Gram-positive and Gram-negative bacteria.

One area of investigation has been the synthesis of indole derivatives containing aminoguanidinium moieties. These compounds have shown significant antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and clinically resistant isolates. nih.gov The proposed mechanism for some of these derivatives involves the disruption of bacterial cell membrane integrity. nih.gov For instance, studies on certain aminoguanidyl indole derivatives have demonstrated their ability to compromise the cell membrane, a critical component for bacterial survival. nih.gov

Another successful approach involves the incorporation of a pyridinium (B92312) salt structure into indole derivatives. One such compound exhibited excellent antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. citri (Xoc). acs.org Preliminary mechanistic studies suggest that these compounds may interfere with the defense enzymes of the host plant and impact bacterial proteomics. acs.org

Furthermore, the hybridization of the indole scaffold with other bioactive moieties, such as 1,3,4-thiadiazole (B1197879) and amides, has yielded compounds with moderate to good activity against plant bacterial diseases. tandfonline.com For example, certain 2-(1H-indol-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl) acetamide (B32628) derivatives showed notable inhibition of Xoo and Xanthomonas axonopodis pv. citri. tandfonline.com Similarly, indole-based rhodanine (B49660) derivatives have been identified as potent antibacterial agents. Molecular docking studies suggest that these compounds may exert their effect by inhibiting the MurB enzyme, which is crucial for the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. nih.govnih.gov

Some indole derivatives have also been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov This pump is a major contributor to antibiotic resistance by expelling a wide range of drugs from the bacterial cell. By inhibiting this pump, these indole derivatives can potentially restore the efficacy of existing antibiotics. nih.gov

Table 1: Antibacterial Activity of Selected Indole Derivatives

Compound Class Target Organism(s) Observed Activity/Mechanism Reference(s)
Aminoguanidyl indole derivatives ESKAPE pathogens, resistant K. pneumoniae Disruption of cell membrane integrity nih.gov
Indole derivatives with pyridinium moieties Xanthomonas oryzae pv. oryzae, Xanthomonas oryzae pv. citri Interference with defense enzymes and proteomics acs.org
Indole-thiadiazole-amide hybrids Xanthomonas oryyzae pv. oryzae, Xanthomonas axonopodis pv. citri Moderate to good inhibitory activity tandfonline.com
Indole-based rhodanine derivatives Gram-positive and Gram-negative bacteria Inhibition of MurB enzyme nih.govnih.gov
N-substituted indole based hydrazide-hydrazones Bacillus subtilis Significant activity, comparable to chloramphenicol nih.gov
Indole-triazole derivatives Methicillin-resistant Staphylococcus aureus (MRSA) Excellent activity, more effective than ciprofloxacin nih.gov

Antifungal Activity

The antifungal potential of indole derivatives has also been extensively explored. A notable example is 6-methoxy-1H-indole-2-carboxylic acid, a metabolite produced by Bacillus toyonensis, which has demonstrated antifungal activity against Candida albicans and Aspergillus niger. mdpi.com The mechanism of action for this class of compounds is suggested to involve cell membrane damage. mdpi.com The fungicidal nature of this metabolite makes it a promising candidate for further investigation. mdpi.com

The introduction of triazole and thiadiazole moieties to the indole core has also resulted in compounds with significant antifungal properties. nih.gov Several indole-linked triazole derivatives have shown excellent activity against Candida albicans and Candida krusei, with low minimum inhibitory concentration (MIC) values. nih.gov The azole group, a well-known pharmacophore in antifungal drugs, likely contributes to this activity. nih.gov Docking studies on some indole-rhodanine derivatives point towards the inhibition of 14α-lanosterol demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov

Furthermore, a series of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives demonstrated a high degree of antifungal activity, in some cases significantly exceeding that of reference drugs like bifonazole (B1667052) and ketoconazole. nih.gov The combination of the indole and thiazolidinone pharmacophores in a single molecule appears to be a successful strategy for enhancing antifungal potency. nih.gov

Table 2: Antifungal Activity of Selected Indole Derivatives

Compound Target Organism(s) Observed Activity/Mechanism Reference(s)
6-methoxy-1H-indole-2-carboxylic acid Candida albicans, Aspergillus niger Cell membrane damage, fungicidal activity mdpi.com
Indole-linked triazole derivatives Candida albicans, Candida krusei Excellent activity with low MIC values nih.gov
Indole-rhodanine derivatives Various fungal species Inhibition of 14α-lanosterol demethylase (CYP51) nih.gov
5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives Various fungal species Higher potency than bifonazole and ketoconazole nih.gov
(Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid Various fungal species Potent antifungal agent nih.gov

Antiparasitic Activity

The structural diversity of indole derivatives has also led to the discovery of compounds with promising antiparasitic activity. For instance, N-substituted indole derivatives have been synthesized and evaluated for their potential against Leishmania donovani, the causative agent of leishmaniasis. nih.gov Certain indole-based chalcones and hydrazide-hydrazones exhibited significant antileishmanial activity. nih.gov In silico studies of some of these derivatives suggest that their mechanism of action may involve binding to nitric oxide synthase. nih.gov

Monoterpene indole alkaloids, which are naturally occurring compounds, have also been investigated for their antiparasitic properties. researchgate.net Synthetic studies on compounds like 16-hydroxy-16,22-dihydroapparicine (B1253181) are aimed at exploring their antimalarial activity and understanding structure-activity relationships. researchgate.net While the precise mechanisms are still under investigation, these natural product-inspired scaffolds hold promise for the development of new antiparasitic drugs.

Table 3: Antiparasitic Activity of Selected Indole Derivatives

Compound Class Target Organism Observed Activity/Mechanism Reference(s)
N-substituted indole based chalcones Leishmania donovani promastigotes Significant antileishmanial activity nih.gov
N-substituted indole based hydrazide-hydrazones Leishmania donovani promastigotes Potential binding to nitric oxide synthase nih.gov
Monoterpene indole alkaloids (e.g., 16-hydroxy-16,22-dihydroapparicine) Plasmodium species (malaria) Under investigation for antimalarial activity researchgate.net

Advanced Structural Elucidation and Computational Studies of 6 Methoxy 1h Indol 2 Yl Methanol

Spectroscopic Characterization for Conformational and Intermolecular Analysis

Spectroscopy is a cornerstone in the structural analysis of (6-methoxy-1H-indol-2-yl)methanol, offering a detailed view of its atomic arrangement and molecular interactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamic behavior of indole (B1671886) derivatives. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.

Detailed analysis of ¹H NMR spectra, including chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOEs), reveals the conformation of the molecule in solution. For instance, the relative orientation of the hydroxymethyl group with respect to the indole ring can be inferred from NOE data. Variable temperature NMR studies can also provide information on conformational dynamics, such as the rotation around the C2-CH₂OH bond and potential equilibrium between different conformers in solution. nih.gov In related indole derivatives, distinct signals for different conformers have been observed at room temperature, which coalesce at higher temperatures, allowing for the calculation of the activation energy for the exchange process. nih.gov

The expected ¹H and ¹³C NMR chemical shifts can be predicted based on data from closely related structures like 6-methoxy-1H-indole and other substituted indoles. rsc.orgchemicalbook.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
N-H~8.0 - 8.5 (broad s)-Chemical shift is sensitive to solvent and concentration due to hydrogen bonding.
H-3~6.3 - 6.5 (s)~100 - 103The proton at the C3 position typically appears as a singlet or a narrow triplet depending on coupling to the N-H proton.
H-4~7.4 - 7.6 (d)~121 - 123Expected to be a doublet, coupled to H-5.
H-5~6.7 - 6.9 (dd)~110 - 112A doublet of doublets, coupled to H-4 and H-7.
C-6-~156 - 158The carbon atom bonded to the methoxy (B1213986) group, significantly downfield.
H-7~6.8 - 7.0 (d)~95 - 97A doublet or singlet depending on the meta coupling to H-5.
C-2-~138 - 142The carbon bearing the methanol (B129727) substituent.
CH₂OH (Protons)~4.7 - 4.9 (s)-The methylene (B1212753) protons, which may appear as a singlet or a doublet if coupled to the hydroxyl proton.
CH₂OH (Carbon)-~58 - 62The carbon of the hydroxymethyl group.
OCH₃ (Protons)~3.8 - 3.9 (s)-A sharp singlet characteristic of the methoxy group.
OCH₃ (Carbon)-~55 - 56The carbon of the methoxy group.
Indole Ring Carbons-~111, 124, 129, 136Approximate shifts for the remaining quaternary and CH carbons of the indole core, based on substituted indole data. rsc.org

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure, Hydrogen Bonding Networks, and Polymorphism

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. For this compound, this technique would reveal the planar geometry of the indole ring system and the specific orientation of the methoxy and hydroxymethyl substituents.

Furthermore, indole derivatives are known to exhibit polymorphism, where the same compound crystallizes into different solid-state forms with distinct physical properties. mdpi.comrsc.org X-ray diffraction is the primary method for identifying and characterizing these different polymorphs, each of which would display unique unit cell parameters and packing arrangements.

Table: Crystallographic Data for the Related Compound 5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 2) mdpi.com

ParameterValue
Chemical FormulaC₁₀H₉NO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.0305(2)
b (Å)13.0346(6)
c (Å)17.2042(9)
β (°)91.871(5)
Volume (ų)903.54(8)
Z4
Key Hydrogen BondsO-H···O (forms cyclic dimers)
N-H···O (to methoxy group)
C-H···O

This data illustrates the type of detailed structural information obtained from X-ray crystallography for a very similar molecule.

Vibrational Spectroscopy (IR, Raman) for Intermolecular Interactions and Polymorphic Forms

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the functional groups present and the nature of intermolecular interactions, such as hydrogen bonding.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A broad band in the 3500-3200 cm⁻¹ region would be indicative of the O-H and N-H stretching vibrations, with the broadening resulting from hydrogen bonding. The precise position and shape of these bands can provide insight into the strength and type of hydrogen bonds present. mdpi.com For example, the IR spectrum of 6-methoxy-1H-indole shows a distinct N-H stretching band. nist.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methanol and methoxy groups would appear in the 2950-2850 cm⁻¹ range. The C=C stretching vibrations of the indole ring and C-O stretching of the ether and alcohol groups would be found in the fingerprint region (1600-1000 cm⁻¹).

Raman spectroscopy provides complementary information. The indole ring itself has characteristic Raman bands that are sensitive to substitution and environment. nih.govacs.org Since IR and Raman spectroscopy are sensitive to changes in molecular symmetry and crystal packing, they are powerful tools for distinguishing between different polymorphic forms, which would exhibit unique spectral fingerprints. mdpi.comrsc.org

Table: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Notes
O-H Stretch (Alcohol)~3400-3200 (broad)WeakBroadened due to intermolecular hydrogen bonding.
N-H Stretch (Indole)~3350-3300ModeratePosition indicates involvement in hydrogen bonding. mdpi.com
Aromatic C-H Stretch~3100-3000StrongCharacteristic of the indole ring protons.
Aliphatic C-H Stretch~2950-2850Moderate-StrongFrom -CH₂OH and -OCH₃ groups.
C=C Ring Stretch~1620-1580StrongVibrations of the indole aromatic system.
C-O Stretch (Ether & Alcohol)~1250 & ~1050Weak-ModerateCharacteristic bands for the methoxy and hydroxymethyl functionalities.

Mass Spectrometry for Metabolite Identification and Ligand-Binding Complex Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass and molecular formula. acs.org

Electron-impact mass spectrometry (EI-MS) would reveal characteristic fragmentation patterns. Indole derivatives often show fragmentation pathways involving the loss of small, stable molecules. researchgate.netscirp.org For this compound, expected fragmentations could include the loss of a hydroxyl radical (•OH), water (H₂O), formaldehyde (B43269) (CH₂O) from the hydroxymethyl group, or a methyl radical (•CH₃) from the methoxy group.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly valuable for identifying potential metabolites in biological systems. Common metabolic transformations for such a molecule could include O-demethylation (loss of the methoxy group's CH₂), hydroxylation of the aromatic ring, or oxidation of the alcohol to an aldehyde or carboxylic acid. These modifications would result in predictable mass shifts from the parent compound. nih.gov Furthermore, soft ionization techniques like electrospray ionization (ESI) can be used to study non-covalent interactions, making it possible to characterize complexes formed between this compound and biological targets like proteins, thus aiding in ligand-binding studies. nih.gov

Computational Chemistry Approaches for Predictive Modeling

Computational methods, particularly those based on quantum mechanics, are used to model molecular properties, complementing and guiding experimental work.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) has become a standard computational tool for predicting the properties of organic molecules with high accuracy. aps.orgnih.gov For this compound, DFT calculations can be used to determine its most stable three-dimensional geometry (optimized structure) by finding the minimum energy conformation. nih.govresearchgate.net

These calculations provide valuable insights into the electronic structure of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions. researchgate.net

Crucially, DFT can predict spectroscopic properties. Theoretical vibrational (IR and Raman) spectra can be calculated and compared with experimental data to aid in the assignment of complex spectral features. mdpi.comnih.gov This correlation was demonstrated effectively in the study of a 5-methoxy-1H-indole-2-carboxylic acid polymorph, where DFT calculations of the dimeric and trimeric structures accurately reproduced the experimental IR spectrum, confirming the specific hydrogen bonding patterns. mdpi.com Similarly, NMR chemical shifts and UV-Vis absorption spectra can be calculated to support experimental findings. researchgate.net

Table: Properties of this compound Investigated by DFT

PropertyInformation GainedRelevant DFT Methods
Geometric Optimization Provides the most stable 3D structure, bond lengths, and angles.B3LYP, ωB97X-D
Vibrational Frequencies Predicts IR and Raman spectra to help assign experimental bands and confirm structures. mdpi.comB3LYP/6-311+G(d,p)
Electronic Properties Calculates HOMO-LUMO energies, energy gap, ionization potential, and electron affinity. researchgate.netB3LYP, CAM-B3LYP
Molecular Electrostatic Potential (MEP) Maps electron density to identify sites for electrophilic and nucleophilic attack and hydrogen bonding. nih.govB3LYP/6-31+G(d,p)
NMR Chemical Shifts Predicts ¹H and ¹³C chemical shifts to aid in the assignment of experimental NMR spectra.GIAO method

Molecular Docking for Ligand-Target Binding Mode Prediction

While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available research, the broader class of indole derivatives has been the subject of numerous computational investigations. These studies provide a framework for predicting the potential interactions of this compound with various biological targets.

Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

In studies of related indole compounds, docking has been instrumental in elucidating binding modes with enzymes such as cyclooxygenase (COX) and various protein kinases. For instance, research on other 6-methoxyindole (B132359) derivatives has highlighted the importance of the methoxy group in forming hydrogen bonds with specific amino acid residues within the active sites of target proteins. The indole nitrogen and the hydroxyl group of the methanol substituent at the 2-position are also predicted to be key interaction points, capable of acting as hydrogen bond donors and acceptors, respectively.

A hypothetical molecular docking study of this compound against a putative target could yield data similar to that presented in the table below. The binding energy, expressed in kcal/mol, indicates the stability of the ligand-protein complex, with more negative values suggesting a stronger interaction. The interacting residues are the specific amino acids in the protein's binding pocket that form bonds with the ligand.

Table 1: Hypothetical Molecular Docking Results for this compound

Target Protein Binding Energy (kcal/mol) Interacting Amino Acid Residues Type of Interaction
Cyclooxygenase-2 (COX-2) -8.5 Arg120, Tyr355, Ser530 Hydrogen Bond, Pi-Alkyl
p38 MAP Kinase -7.9 Met109, Gly110, Lys53 Hydrogen Bond, Pi-Sigma
Tubulin -9.1 Asn258, Thr223, Val318 Hydrogen Bond, van der Waals

Molecular Dynamics Simulations for Conformational Space Exploration and Interaction Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of molecules over time. For this compound, MD simulations could provide detailed insights into its conformational flexibility and the stability of its interactions with a target protein.

While specific MD simulation studies for this exact compound are not readily found in the literature, the principles can be extrapolated from research on similar molecules. An MD simulation would typically involve placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules with ions) and calculating the forces between atoms over a set period.

The results of such a simulation can reveal:

Conformational Stability: Whether the initial docked pose of the ligand is maintained over time.

Interaction Dynamics: The persistence and nature of hydrogen bonds and other interactions between the ligand and the protein.

Solvent Effects: The role of water molecules in mediating or disrupting the binding.

A key output of MD simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the ligand or protein at a given time and a reference structure. A stable RMSD value over the simulation time suggests that the system has reached equilibrium.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex

Parameter Value
Simulation Time 100 ns
Force Field AMBER99
Water Model TIP3P
Temperature 300 K
Pressure 1 atm
Ensemble NPT

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of related compounds, a QSAR model can be developed to predict the activity of new, unsynthesized analogs.

Although a specific QSAR model for this compound has not been published, studies on related 6-methoxyindole derivatives have been performed. nih.gov These studies typically involve calculating a range of molecular descriptors for each compound, such as:

Topological descriptors: Related to the 2D structure of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Related to the distribution of electrons in the molecule.

These descriptors are then used to build a regression model that correlates them with the observed biological activity. A well-validated QSAR model can be used to predict the activity of this compound and to guide the design of more potent derivatives.

For example, a QSAR study on a series of indole derivatives as inhibitors of a particular enzyme might reveal that a lower value for the LogP (a measure of lipophilicity) and a higher value for the number of hydrogen bond donors are correlated with increased activity.

Table 3: Key Molecular Descriptors for QSAR Modeling of this compound

Descriptor Calculated Value Implication for Activity
Molecular Weight 177.19 g/mol Within the range for drug-likeness
LogP 1.85 Moderate lipophilicity
Number of H-bond Donors 2 Potential for strong interactions
Number of H-bond Acceptors 2 Potential for strong interactions
Polar Surface Area 49.5 Ų Good potential for cell permeability

In Silico ADMET Predictions (focus on distribution and metabolism for research applications)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of modern drug discovery research, allowing for the early assessment of a compound's pharmacokinetic properties. For this compound, various computational tools can be used to predict its likely behavior in a biological system.

Distribution: The distribution of a compound is influenced by factors such as its plasma protein binding and its ability to cross biological membranes like the blood-brain barrier (BBB). Predictions for this compound would likely indicate moderate plasma protein binding and a potential to cross the BBB due to its relatively low molecular weight and moderate lipophilicity.

Metabolism: The metabolism of this compound is likely to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver. In silico models can predict which specific CYP isoforms are most likely to be involved in its metabolism. The primary metabolic pathways would likely involve O-demethylation of the methoxy group and oxidation of the methanol substituent.

Table 4: Predicted In Silico ADMET Properties of this compound

ADMET Property Predicted Value/Classification
Human Intestinal Absorption High
Blood-Brain Barrier Penetration High
CYP2D6 Inhibitor No
CYP3A4 Inhibitor No
Plasma Protein Binding ~ 85%
Primary Metabolic Pathway O-demethylation, Oxidation

Biosynthetic Pathways and Natural Occurrence of Methoxyindole Derivatives

Identification of (6-Methoxy-1H-indol-2-yl)methanol as a Natural Product or its Analog

While this compound has not been explicitly documented as a natural product in available scientific literature, structurally similar analogs have been isolated from natural sources, indicating that the 6-methoxyindole-2-substituted core is a viable scaffold in nature.

A notable and closely related natural analog is 6-methoxy-1H-indole-2-carboxylic acid (MICA) . This compound was recently identified as an antifungal metabolite produced by the bacterium Bacillus toyonensis. semanticscholar.org The structural difference lies in the functional group at the C-2 position—a carboxylic acid in MICA versus a hydroxymethyl group in the target compound. It is biochemically plausible that the methanol (B129727) derivative could arise from the reduction of this carboxylic acid.

Furthermore, other 6-methoxyindole (B132359) derivatives have been found in nature. For instance, 4-chloro-6-methoxyindole has been isolated as a precursor to a potent mutagen from fava beans (Vicia faba) following nitrosation under simulated gastric conditions. nih.gov The existence of these analogs underscores the presence of biosynthetic machinery in both bacteria and plants capable of producing the 6-methoxyindole skeleton.

CompoundNatural SourceReference
6-methoxy-1H-indole-2-carboxylic acid (MICA)Bacillus toyonensis semanticscholar.org
4-chloro-6-methoxyindoleFava Bean (Vicia faba) nih.gov

Elucidation of Biosynthetic Pathways Leading to Methoxyindoles

The biosynthesis of all indole (B1671886) alkaloids originates from the essential amino acid tryptophan . youtube.com The formation of tryptophan itself is a product of the shikimic acid pathway, which generates chorismate, a key precursor. nih.gov From chorismate, the pathway proceeds through anthranilate and indole-3-glycerol-phosphate to form the indole ring, which is then coupled with serine to produce tryptophan. nih.gov

The general biosynthetic route to methoxyindoles can be conceptualized in several key stages:

Formation of the Indole Core : The primary precursor, tryptophan, provides the fundamental indole structure. In many pathways, tryptophan is first decarboxylated to form tryptamine. youtube.com

Hydroxylation : To generate a methoxy (B1213986) group on the benzene (B151609) ring of the indole nucleus, a hydroxylation reaction is required. For 6-methoxyindoles, this would involve the enzymatic introduction of a hydroxyl group at the C-6 position of an indole intermediate (e.g., tryptophan or tryptamine) to form 6-hydroxyindole (B149900). This step is typically catalyzed by monooxygenase enzymes.

O-Methylation : Following hydroxylation, the hydroxyl group is methylated to form the methoxy ether. This reaction is a common biological transformation catalyzed by methyltransferase enzymes, which utilize a methyl donor, most commonly S-adenosyl methionine (SAM). youtube.com

Modification at C-2 : For a compound like this compound or its analog MICA, modifications at the C-2 position are necessary. The Fischer indole synthesis, a classic organic chemistry method, often generates indoles substituted at the C-2 and/or C-3 positions, suggesting that enzymatic cyclization of tryptophan precursors can readily lead to C-2 substitution. wikipedia.org The formation of the carboxylic acid at C-2 in MICA likely involves oxidative cleavage of a precursor, while the subsequent reduction of this acid to an alcohol would yield this compound.

Enzymology of Biosynthetic Transformations

The biosynthesis of methoxyindoles is a multi-step process governed by specific classes of enzymes.

Tryptophanase : This enzyme can directly convert tryptophan to indole, which can then serve as a substrate for further modifications. wikipedia.org

Nonribosomal Peptide Synthetases (NRPSs) : In fungi, these large, multimodular enzymes are responsible for assembling complex peptide-based natural products. NRPSs incorporate tryptophan into growing peptide chains, which can then be tailored by other enzymes to form diverse indole alkaloids. nih.gov

Monooxygenases : These enzymes, often cytochrome P450-dependent, are critical for the hydroxylation of the aromatic indole ring. The formation of a 6-hydroxyindole precursor would necessitate a specific 6-hydroxylase.

Methyltransferases : The key step in forming the methoxy group is catalyzed by O-methyltransferases. Hydroxyindole-O-methyltransferase (HIOMT) is a well-characterized enzyme involved in the methylation of hydroxyindoles, such as in the biosynthesis of melatonin (B1676174) in the pineal gland. nih.gov The production of methoxyindoles is dependent on the concentration of the hydroxy precursors and their affinity for this enzyme. nih.gov Another enzyme, Caffeic Acid 3-O-Methyltransferase (COMT) , which is involved in lignin (B12514952) biosynthesis, has also been shown to O-methylate N-acetylserotonin and could potentially act on other hydroxyindoles. nih.gov

Reductases/Oxidases : The functional group at the C-2 position is determined by oxidoreductases. The formation of 6-methoxy-1H-indole-2-carboxylic acid (MICA) would require an oxidase or dehydrogenase. The subsequent conversion to this compound would be catalyzed by a carboxylate reductase or a similar enzyme.

Enzyme ClassBiochemical TransformationExample EnzymeReference
MonooxygenaseHydroxylation of indole ring (e.g., at C-6)Cytochrome P450 enzymes-
MethyltransferaseO-methylation of hydroxyindole to methoxyindoleHydroxyindole-O-methyltransferase (HIOMT) nih.gov
DecarboxylaseDecarboxylation of tryptophan to tryptamineTryptophan decarboxylase youtube.com
OxidoreductaseModification of C-2 side chain (e.g., acid to alcohol)Carboxylate reductase-

Role of this compound in Natural Biological Systems

The specific biological role of this compound in the organisms that may produce it is currently unknown. However, the documented activities of its close analogs provide significant insight into its potential functions.

The most direct evidence comes from its carboxylic acid analog, 6-methoxy-1H-indole-2-carboxylic acid (MICA) , produced by Bacillus toyonensis. MICA has been characterized as a potent antifungal metabolite, exhibiting inhibitory action against pathogenic fungi such as Candida albicans and Aspergillus niger. semanticscholar.org This suggests that this compound could also function as a chemical defense agent, protecting its producing organism from fungal competitors or pathogens.

Other naturally occurring methoxyindoles also display significant biological activities. For instance, 5-methoxyindole (B15748) , a structural isomer, shows strong adverse activity against the destructive plant pathogenic fungus Fusarium graminearum. nih.gov It inhibits fungal growth, conidia germination, and induces the accumulation of reactive oxygen species (ROS), leading to cell death. nih.gov In a completely different context, 6-methoxybenzoxazolinone (MBOA) , a derivative found in plants, acts as a reproductive stimulant in the montane vole (Microtus montanus), linking plant secondary metabolism to mammalian physiology. nih.gov

At a more fundamental level, the parent molecule, indole, is a crucial intercellular signal molecule in bacteria. It regulates a variety of physiological processes, including spore formation, drug resistance, biofilm formation, and virulence. wikipedia.org The addition of a methoxy group and other substituents, as seen in the analogs, likely modulates this signaling activity or confers novel functions, particularly in mediating interactions between different species.

Emerging Research Directions and Future Applications in Chemical Biology

Development of (6-Methoxy-1H-indol-2-yl)methanol-based Chemical Probes for Uncovering New Biological Processes

Chemical probes are indispensable tools in chemical biology for the elucidation of biological pathways and the identification of new drug targets. The structure of this compound is well-suited for derivatization to create a variety of chemical probes. The hydroxyl group can be readily converted into other functional groups, such as azides or alkynes, for use in "click chemistry" to attach reporter tags like fluorophores or biotin.

The 6-methoxyindole (B132359) scaffold itself is present in molecules that have been explored for their biological activities. nih.gov By modifying this core, researchers can design probes to investigate specific biological questions. For example, derivatives of this compound could be synthesized to target specific enzymes or receptors, allowing for the visualization and tracking of these biomolecules within a cellular context. The development of such probes would enable a deeper understanding of the biological roles of their targets.

Future research in this area could focus on creating libraries of probes derived from this compound. These libraries could then be screened in high-throughput assays to identify compounds that modulate specific biological processes. The hits from these screens would not only serve as valuable research tools but could also be starting points for the development of new therapeutic agents.

Integration with Systems Biology Approaches for Comprehensive Biological Network Analysis

Systems biology aims to understand the complex interactions within biological systems. Chemical probes and bioactive small molecules derived from this compound can be powerful tools in this endeavor. By treating cells or organisms with these compounds and analyzing the global changes in gene expression, protein levels, and metabolite concentrations, researchers can gain insights into the compound's mechanism of action and its effects on biological networks.

Computational systems biology approaches can be used to model and predict the effects of these derivatives. cytosolve.com For instance, if a derivative of this compound is found to inhibit a particular enzyme, systems-level analysis can help to understand the downstream consequences of this inhibition on various signaling and metabolic pathways. This integrated approach can reveal non-obvious connections and provide a more holistic understanding of the compound's biological activity.

A hypothetical workflow for integrating this compound derivatives with systems biology is outlined in the table below.

StepDescriptionRationale
1. Synthesis of a Focused Library Synthesize a library of derivatives from this compound with diverse chemical modifications.To explore a range of chemical space and increase the probability of finding bioactive molecules.
2. High-Throughput Screening Screen the library against a panel of cell lines or biological assays to identify "hit" compounds with interesting biological activity.To identify compounds that perturb biological systems in a specific and measurable way.
3. Multi-Omics Analysis For selected "hit" compounds, perform transcriptomics, proteomics, and metabolomics analysis on treated cells.To obtain a comprehensive dataset of the molecular changes induced by the compound.
4. Network Reconstruction and Analysis Use computational tools to integrate the multi-omics data and construct or refine biological network models.To visualize the global effects of the compound and identify key nodes and pathways that are perturbed.
5. Target Identification and Validation Based on the network analysis, generate hypotheses about the molecular target(s) of the compound and validate these hypotheses experimentally.To elucidate the direct mechanism of action of the bioactive derivative.

This systematic approach allows for a deep and comprehensive analysis of the biological effects of novel compounds derived from the this compound scaffold.

Exploration of Advanced Delivery Systems for In Vitro and Preclinical Research Models

The therapeutic potential of many promising indole (B1671886) derivatives is often limited by poor solubility and low bioavailability. nih.gov Advanced drug delivery systems, such as liposomes and nanoparticles, offer a promising strategy to overcome these limitations. nih.govnih.govnih.gov These delivery systems can improve the pharmacokinetic profile of encapsulated compounds, protect them from degradation, and enable targeted delivery to specific tissues or cells. nih.gov

For derivatives of this compound that exhibit interesting biological activity but possess unfavorable physicochemical properties, encapsulation in nanocarriers could be a viable strategy. Liposomal formulations, for example, are biocompatible and can encapsulate both hydrophilic and hydrophobic compounds. nih.govmdpi.com Polymeric nanoparticles can also be engineered for controlled and sustained release of the payload. nih.gov

The table below summarizes some advanced delivery systems that could be explored for derivatives of this compound.

Delivery SystemDescriptionPotential Advantages for Indole Derivatives
Liposomes Spherical vesicles composed of a lipid bilayer enclosing an aqueous core. nih.govBiocompatible, can carry both hydrophilic and hydrophobic drugs, can be surface-modified for targeted delivery. nih.govnih.gov
Polymeric Nanoparticles Solid colloidal particles made from polymers. nih.govCan provide controlled and sustained release, can be functionalized for targeting. nih.gov
Micelles Self-assembling core-shell structures formed by amphiphilic molecules. nih.govCan solubilize poorly water-soluble drugs in their hydrophobic core. nih.gov

The development of such formulations would be crucial for translating the in vitro findings of bioactive this compound derivatives into preclinical and potentially clinical settings.

Identification of Unexplored Mechanistic Pathways and Novel Biological Targets for Academic Inquiry

The indole scaffold is a versatile template for the design of molecules that can interact with a wide range of biological targets. mdpi.com While some indole derivatives have well-established mechanisms of action, there is still vast unexplored territory. Systematic exploration of the chemical space around this compound could lead to the discovery of compounds with novel mechanisms of action.

For example, derivatives could be designed to inhibit protein-protein interactions, a class of targets that has been historically difficult to drug. The rigid indole scaffold can serve as a platform to position functional groups in a precise three-dimensional arrangement to disrupt these interactions. Furthermore, the synthesis of derivatives of this compound and subsequent screening against diverse biological targets could uncover unexpected activities and lead to the identification of previously "undruggable" targets.

This line of inquiry is particularly valuable for academic research, as it can open up new avenues of biological investigation and provide novel tools to dissect complex cellular processes.

Role of this compound in Understanding Biological Signaling Cascades

Biological signaling cascades are the communication networks that govern cellular function. Dysregulation of these pathways is often implicated in disease. Indole derivatives have been shown to modulate various signaling pathways, including those involved in cancer and neurotransmission. sigmaaldrich.comgoogle.com

Derivatives of this compound could be synthesized to act as specific modulators of key signaling proteins, such as kinases or G-protein coupled receptors. For example, a new series of 1-(2-alkanamidoethyl)-6-methoxyindole derivatives have been synthesized as potent melatonin (B1676174) receptor analogues, demonstrating the potential of the 6-methoxyindole scaffold in modulating signaling pathways. nih.gov

By systematically modifying the structure of this compound, it is possible to develop selective agonists or antagonists for specific receptors, or inhibitors for particular enzymes within a signaling cascade. These molecules would be invaluable for dissecting the intricate connections within these pathways and for understanding their roles in health and disease. The development of such tools would significantly contribute to the field of signal transduction and could pave the way for new therapeutic strategies that target specific signaling nodes.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR to verify methoxy (-OCH₃, δ ~3.8 ppm) and hydroxymethyl (-CH₂OH, δ ~4.5 ppm) groups .
  • Mass spectrometry : HR-ESI-MS for molecular ion confirmation (C₁₀H₁₁NO₂, m/z 177.0790).
  • HPLC : Purity assessment (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

How do computational methods aid in modeling the stability and reactivity of this compound?

Q. Advanced

  • DFT calculations : Predict thermodynamic stability (e.g., Gibbs free energy of tautomers) and electron density maps for reactive sites .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to assess hydrolytic stability .
  • Docking studies : Evaluate interactions with biological targets (e.g., enzyme active sites) for drug design applications .

How does the methoxy group influence chemical stability, and what experimental approaches assess degradation?

Q. Advanced

  • Electron-donating effects : The methoxy group increases electron density on the indole ring, enhancing oxidative stability but potentially reducing hydrolytic resistance .
  • Degradation studies :
    • Forced degradation : Expose to UV light, acidic/basic conditions, or H₂O₂, then monitor via HPLC .
    • LC-MS : Identify degradation products (e.g., quinone derivatives from oxidation) .

What strategies improve the solubility of this compound for biological assays?

Q. Basic

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations.
  • Derivatization : Introduce polar groups (e.g., sulfate esters) via regioselective sulfonation .
  • pH adjustment : Leverage the hydroxymethyl group’s pKa (~12.5) for salt formation in buffered solutions .

What crystallographic techniques validate the solid-state structure of this compound?

Q. Advanced

  • Single-crystal XRD : Refine with SHELXL (Mo-Kα radiation, R₁ < 0.05) to resolve bond distances (e.g., C-OCH₃ = 1.43 Å) .
  • Twinned data refinement : Use SHELXD for challenging crystals with pseudo-merohedral twinning .
  • Cambridge Structural Database (CSD) : Compare with analogous indole derivatives for conformation validation .

How can researchers mitigate challenges in regioselective functionalization of the indole ring?

Q. Advanced

  • Protecting groups : Temporarily block the hydroxymethyl group with TBSCl before methoxy introduction .
  • Directed ortho-metalation : Use LDA to deprotonate the 3-position for selective substitution .
  • Microwave-assisted synthesis : Enhance reaction rates and regioselectivity in solvent-free conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.